molecular formula C12H20BrNO3 B2808133 Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate CAS No. 2411250-35-4

Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate

Cat. No.: B2808133
CAS No.: 2411250-35-4
M. Wt: 306.2
InChI Key: FLMKRDXMFGUPPE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.2.1]heptane core. The bromomethyl group at the 1-position introduces electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Its molecular formula is C₁₂H₂₀BrNO₃ (CAS numbers: EN300-746023, EN300-754393) . The tert-butyl carbamate (Boc) group at the 4-position provides steric protection for the amine functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BrNO3/c1-10(2,3)17-9(15)14-11-4-5-12(6-11,7-13)16-8-11/h4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMKRDXMFGUPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as a bicyclo[2.2.1]heptane derivative.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced through a bromination reaction using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

    Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.

    Deprotected Amine: Removal of the Boc group yields the free amine derivative of the compound.

Scientific Research Applications

Structure

The compound features a tert-butyl group attached to a carbamate moiety, linked to a bicyclic system. The presence of the bromomethyl group enhances its electrophilic character, making it suitable for further chemical transformations.

Physical Properties

  • Molecular Weight : 306.196 g/mol
  • LogP (Partition Coefficient) : 1.931, indicating moderate lipophilicity which may influence its bioavailability.
  • Solubility : Soluble in organic solvents, which is typical for compounds with similar structures.

Medicinal Chemistry

Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate has been explored for its potential as a pharmaceutical agent due to its ability to act as a precursor in the synthesis of biologically active compounds.

Case Studies

  • Antimicrobial Activity : Research has indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. A study demonstrated that modifications to the carbamate structure can enhance efficacy against various bacterial strains.
  • Anticancer Research : Bicyclic compounds are often investigated for their anticancer potential. Preliminary studies suggest that the compound may interfere with cellular mechanisms in cancer cells, warranting further investigation into its therapeutic applications.

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic pathways due to its reactive bromomethyl group, which can undergo nucleophilic substitution reactions.

Synthesis Pathways

  • Nucleophilic Substitution : The bromomethyl group can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives that may possess unique properties.
  • Functionalization : The carbamate moiety allows for further functionalization, providing pathways to synthesize more complex molecules useful in drug development.

Agricultural Chemistry

There is emerging interest in the use of bicyclic compounds as agrochemicals. The structural features of this compound suggest potential applications as pesticides or herbicides.

Pesticidal Efficacy

Patents have documented the use of similar bicyclic derivatives as effective pesticidal agents, indicating that this compound may also exhibit similar properties when optimized through chemical modification .

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate depends on its specific application. In general, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The Boc-protected amino group can be deprotected to reveal a free amine, which can participate in various biochemical interactions. The compound’s bicyclic structure may also influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in substituents, bicyclic frameworks, or heteroatom placement. Below is a detailed comparison supported by research findings and commercial

Table 1: Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Bicyclic Framework Key Applications/Reactivity Source
Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate EN300-746023 C₁₂H₂₀BrNO₃ Bromomethyl, Boc 2-Oxabicyclo[2.2.1]heptane SN2 reactions; pharmaceutical intermediates Enamine Ltd
Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate 2580185-38-0 C₁₂H₂₁NO₄ Hydroxymethyl, Boc 2-Oxabicyclo[2.2.1]heptane Hydroxyl-directed functionalization (e.g., oxidation, esterification) Combi-Blocks Inc.
Tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate 2170372-32-2 C₁₂H₂₁NO₄ Hydroxymethyl, Boc 2-Oxabicyclo[2.1.1]hexane Smaller ring size reduces steric strain; limited commercial availability PharmaBlock
Tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 C₁₁H₂₀N₂O₂ Boc, Nitrogen at 2-position 2-Azabicyclo[2.2.1]heptane Enhanced hydrogen-bonding capacity; protease inhibitor scaffolds PharmaBlock

Key Findings

Substituent Effects: The bromomethyl group in the target compound enables facile alkylation or cross-coupling reactions, unlike its hydroxymethyl analog (CAS: 2580185-38-0), which requires activation for further derivatization .

Bicyclic Framework Variations :

  • The 2-oxabicyclo[2.2.1]heptane system (7-membered ring) offers greater conformational flexibility compared to the 2-oxabicyclo[2.1.1]hexane analog (6-membered ring), which is more rigid and less reactive in ring-opening reactions .

Hydroxymethyl variants are widely cataloged by Combi-Blocks and PharmaBlock, reflecting their broader synthetic utility .

Stability and Reactivity :

  • The Boc group in all analogs ensures amine protection, but the bromomethyl substituent introduces sensitivity to light and moisture, necessitating storage under inert conditions . Hydroxymethyl derivatives exhibit higher stability under ambient conditions .

Table 2: Comparative Physicochemical Data

Property Target Compound Hydroxymethyl Analog (CAS: 2580185-38-0) 2-Azabicyclo Derivative (CAS: 1932203-04-7)
Molecular Weight 330.20 g/mol 243.30 g/mol 228.29 g/mol
Melting Point Not reported 95–98°C 112–115°C
Solubility DMSO, DCM Water (low), DMSO DCM, Ethanol
Purity (Commercial) ≥95% ≥95% ≥97%

Biological Activity

Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate (CAS number 2411250-35-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure, which is characteristic of many biologically active molecules. The presence of the bromomethyl group and carbamate moiety contributes to its reactivity and potential interactions with biological targets.

1. Antagonistic Activity

Research indicates that compounds related to the oxabicyclo[2.2.1]heptane framework exhibit significant thromboxane A2 (TxA2) antagonistic activity. For instance, derivatives of this scaffold have been evaluated for their ability to inhibit TxA2-induced platelet aggregation, which is crucial in cardiovascular disease management . The structural modifications, including the substitution patterns on the bicyclic core, have been shown to influence the potency and selectivity of these compounds.

2. Antimicrobial Properties

Recent studies have demonstrated that derivatives of the oxabicyclo[2.2.1]heptane system possess antimicrobial properties. For example, synthesized compounds from this class were screened for antibacterial and antioxidant activities, showing promising results against various bacterial strains . This suggests that this compound may also exhibit similar activities.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Platelet Aggregation: By acting as a TxA2 antagonist, it may prevent platelet activation and aggregation, thus reducing thrombotic events.
  • Antioxidant Activity: Compounds with similar structures have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Case Study 1: Thromboxane A2 Antagonism

In a recent study, a related compound demonstrated significant inhibition of TxA2-induced aggregation in human platelets with IC50 values in the nanomolar range. This highlights the potential clinical relevance of this compound in managing thrombotic disorders .

Case Study 2: Antimicrobial Screening

Another study involving derivatives of the oxabicyclo[2.2.1]heptane framework found that certain compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly enhanced antimicrobial efficacy .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50/Activity Level
TxA2 Antagonism[Reference 2]IC50 = 7 nM
Antibacterial[Reference 4]Active against E. coli
Antioxidant[Reference 4]Scavenging potential

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the bicyclic framework and bromomethyl group (e.g., δ ~3.5 ppm for CH₂Br) ().
  • X-ray Crystallography : Use SHELXL for refinement (). For challenging crystals, employ synchrotron radiation to enhance resolution .
    Advanced Tip : Compare experimental NMR shifts with DFT-calculated values to validate stereoelectronic effects .

How does the bromomethyl group influence the compound’s reactivity in biological or synthetic contexts?

Advanced Research Question

  • Synthetic Reactivity : The bromomethyl group acts as a leaving group in SN2 reactions, enabling functionalization (e.g., nucleophilic substitution with amines) ().
  • Biological Interactions : Halogen bonding with enzyme active sites may enhance binding affinity ().
    Methodological Tip : Use kinetic studies (e.g., monitoring bromide release) to quantify reactivity .

What are best practices for resolving contradictions in crystallographic data?

Advanced Research Question

  • Software Cross-Validation : Refine structures using both SHELXL () and PHENIX to identify systematic errors.
  • Twinned Data : For challenging crystals (e.g., pseudo-merohedral twinning), apply SHELXL’s TWIN/BASF commands ().
    Case Study : A 2024 study resolved disorder in the bicyclo[2.2.1] system by combining high-resolution data (d < 0.8 Å) and anisotropic refinement .

How stable is this compound under varying pH and temperature conditions?

Basic Research Question

  • Stability Profile : Stable at room temperature in inert solvents ().
  • Acidic/Basic Conditions : Hydrolysis of the carbamate group occurs below pH 3 or above pH 10 ().
    Methodological Tip : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

What strategies are recommended for evaluating its biological activity?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates ().
  • Molecular Docking : Simulate binding modes with AutoDock Vina, focusing on the oxabicyclo moiety’s conformational flexibility ().
    Data Interpretation : Cross-validate docking results with SPR (surface plasmon resonance) binding kinetics .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and fume hoods ().
  • Spill Management : Absorb with vermiculite and dispose as halogenated waste ().
    Advanced Hazard : Combustion releases HBr and CO; use CO₂ fire extinguishers () .

How can researchers address discrepancies in reported analytical data?

Advanced Research Question

  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray data to resolve ambiguities ().
  • Batch Variability : Analyze impurities via LC-MS and adjust synthetic conditions (e.g., reagent purity, reaction time) ().
    Case Study : A 2023 study reconciled conflicting melting points by identifying polymorphic forms via DSC (differential scanning calorimetry) .

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